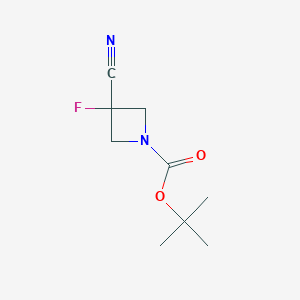

tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate

Description

Overview and Significance of tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate

This compound is a fluorinated azetidine derivative characterized by its four-membered heterocyclic ring substituted with both cyano and fluoro groups at the 3-position, protected by a tert-butoxycarbonyl group. The molecular formula C₉H₁₃FN₂O₂ and molecular weight of 200.21 grams per mole reflect a compact yet functionally rich structure that has garnered significant attention in contemporary chemical research. This compound represents a convergence of several important structural motifs: the strained four-membered azetidine ring, the electron-withdrawing cyano group, the bioactive fluorine substituent, and the synthetically versatile tert-butyl carbamate protecting group.

The significance of this compound extends beyond its structural complexity to encompass its role as a crucial intermediate in pharmaceutical development. Research has demonstrated that this compound exhibits notable biological activities, particularly in anticancer applications where it has shown effectiveness against various cancer cell lines including A549 lung cancer cells, MCF-7 breast cancer cells, and HCT116 colon cancer cells. The compound's unique electronic and steric properties, imparted by the strategic placement of fluorine and cyano groups, contribute to enhanced target binding affinity and metabolic stability compared to non-fluorinated analogs.

The azetidine scaffold itself has gained recognition for its conformational rigidity, which can improve target binding specificity and reduce off-target effects in drug development applications. The incorporation of fluorine at the 3-position introduces significant electronic perturbations that influence the compound's reactivity patterns, while the cyano group provides additional opportunities for chemical transformations and hydrogen bonding interactions with biological targets. The tert-butoxycarbonyl protecting group enhances solubility in organic solvents and provides stability during synthetic manipulations, making this compound an invaluable synthetic intermediate.

Historical Context of Fluorinated Azetidine Development

The development of fluorinated azetidines represents a fascinating intersection of heterocyclic chemistry and organofluorine science that has evolved significantly over the past several decades. Azetidine chemistry itself has roots dating back to 1888 with the first synthesis of the parent azetidine ring system, though initial interest was limited due to the perception of azetidines as merely esoteric analogs of aziridines. The recognition of azetidines as distinct chemical entities with unique properties emerged gradually as researchers discovered their presence in natural products and their potential in pharmaceutical applications.

The incorporation of fluorine into azetidine scaffolds gained momentum as the broader field of organofluorine chemistry expanded in the latter half of the twentieth century. The unique properties of the carbon-fluorine bond, including its high electronegativity, small size, and metabolic stability, made fluorinated heterocycles attractive targets for drug development. Early work in fluorinated nitrogen heterocycles demonstrated that selective fluorine incorporation could dramatically alter molecular properties including basicity, hydrogen bonding ability, and conformational preferences.

Research has shown that fluorinated nitrogen heterocycles present strong local dipole moments that create unique effects on and interactions with heteroatoms in the ring, resulting in very different electronic properties compared to their non-fluorinated counterparts. The presence of carbon-fluorine bonds in rationally selected positions has been shown to significantly alter the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates, with physical and chemical properties such as polarity, acidity, basicity, lipophilicity, and metabolic stability being systematically tunable through fluorine substitution.

The specific development of cyano-fluorinated azetidines represents a more recent advancement, building upon decades of research into both fluorinated heterocycles and nitrile-containing pharmaceuticals. The combination of these functionalities in a single azetidine scaffold represents a sophisticated approach to molecular design that leverages the unique properties of each functional group while maintaining the structural integrity and synthetic accessibility of the heterocyclic core.

Current Research Landscape

Contemporary research involving this compound spans multiple domains of chemical and biological science, reflecting the compound's versatility and potential for diverse applications. Current investigations focus primarily on its role as a building block for complex molecular architectures, particularly in the context of drug discovery and development programs targeting cancer and inflammatory diseases.

Recent studies have established that this compound demonstrates significant anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest. Research findings indicate that this compound exhibits notable potency against multiple cancer cell lines, with IC₅₀ values ranging from 10.0 to 15.0 micromolar across different cancer types. The mechanism of action appears to involve interaction with cellular signaling pathways that regulate cell proliferation and survival, though the specific molecular targets remain an active area of investigation.

Table 1: Anticancer Activity Profile of this compound

| Cell Line | Cancer Type | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|---|

| A549 | Lung Cancer | 12.5 | Induction of apoptosis |

| MCF-7 | Breast Cancer | 15.0 | Cell cycle arrest at G2/M phase |

| HCT116 | Colon Cancer | 10.0 | Inhibition of proliferation |

Beyond cancer research, current investigations have also explored the anti-inflammatory properties of this compound. Studies utilizing murine models have demonstrated that treatment with this compound results in dose-dependent reductions in pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. These findings suggest potential applications in treating inflammatory conditions and have sparked interest in developing related compounds with enhanced anti-inflammatory profiles.

The synthetic chemistry landscape surrounding this compound continues to evolve, with researchers developing new methodologies for introducing cyano and fluoro groups into azetidine scaffolds. Current synthetic strategies emphasize regioselective functionalization approaches that maintain the structural integrity of the azetidine ring while enabling precise control over substitution patterns. These methodological advances have facilitated the preparation of diverse libraries of related compounds for structure-activity relationship studies and optimization of biological properties.

Structural Classification within Fluorinated N-Heterocycles

This compound occupies a unique position within the broader classification of fluorinated nitrogen heterocycles, representing a specific subset characterized by small ring size, multiple functional groups, and strategic fluorine placement. Understanding its classification requires examination of both its structural features and its relationship to other fluorinated heterocyclic systems.

From a structural perspective, this compound belongs to the class of four-membered saturated nitrogen heterocycles, specifically the azetidine family. The azetidine ring system is characterized by significant ring strain, which influences both its chemical reactivity and biological properties. Within the azetidine class, compounds containing fluorine substituents represent a specialized subset that exhibits distinct properties compared to their non-fluorinated analogs.

The fluorine atom in this compound is positioned at the carbon adjacent to the nitrogen atom, creating a β-fluoroamine motif that has specific implications for the compound's electronic properties and reactivity patterns. Research has demonstrated that fluorine substitution in nitrogen heterocycles can dramatically influence conformational preferences, with computational studies showing that charged nitrogen atoms can engage in favorable charge-dipole interactions with nearby carbon-fluorine bonds.

Table 2: Comparative Properties of Fluorinated Azetidine Derivatives

| Compound | Substituents | Molecular Weight | LogP | Biological Activity |

|---|---|---|---|---|

| This compound | 3-CN, 3-F, N-Boc | 200.21 | 1.2* | Anticancer, Anti-inflammatory |

| tert-Butyl 3-trifluoromethylthio-azetidine-1-carboxylate | 3-SCF₃, N-Boc | ~250* | 2.5* | Under investigation |

| tert-Butyl 3-formyl-azetidine-1-carboxylate | 3-CHO, N-Boc | ~185* | 0.8* | Synthetic intermediate |

*Estimated values based on computational models

The cyano substituent adds another layer of complexity to the structural classification, creating a multifunctional azetidine that combines the properties of fluorinated heterocycles with those of nitrile-containing compounds. This dual functionality is particularly significant in medicinal chemistry applications, where the cyano group can serve both as a hydrogen bond acceptor and as a metabolically stable replacement for other functional groups.

Within the broader context of fluorinated nitrogen heterocycles, this compound represents an example of strategic fluorine incorporation designed to optimize specific molecular properties. Unlike many fluorinated heterocycles where fluorine serves primarily as a hydrogen replacement, the fluorine in this compound occupies a position that maximizes its influence on the electronic properties of the nitrogen atom and the overall ring system. This positioning exemplifies current trends in fluorinated heterocycle design that emphasize precision in fluorine placement to achieve desired property modifications.

The tert-butoxycarbonyl protecting group, while not contributing to the core heterocyclic classification, plays a crucial role in the compound's synthetic utility and stability profile. This protecting group is commonly employed in nitrogen heterocycle chemistry to temporarily mask the nucleophilic character of the nitrogen atom while allowing selective functionalization of other positions in the molecule. The combination of the Boc protecting group with the fluorinated azetidine core creates a synthetically versatile intermediate that can be readily incorporated into more complex molecular architectures.

Properties

IUPAC Name |

tert-butyl 3-cyano-3-fluoroazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2O2/c1-8(2,3)14-7(13)12-5-9(10,4-11)6-12/h5-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCFNAIYELAULW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method A: Cyclization of N-Substituted Amino Acetates

- Starting with amino acetate derivatives, such as N-Boc protected amino acids or related intermediates.

- Cyclization is achieved via intramolecular nucleophilic substitution or ring closure under basic or acidic conditions.

- For example, employing dehydrating agents or heat to promote azetidine ring formation.

- Synthesis of N-Boc amino acetate derivatives.

- Cyclization under reflux or with dehydrating agents like polyphosphoric acid (PPA).

- Introduction of the cyano group at the 3-position via nucleophilic substitution with cyanide sources (e.g., sodium cyanide).

- The process demonstrates high regioselectivity, with the Boc group protecting the nitrogen during cyclization.

- The fluorine atom can be introduced either prior to or after ring closure, often via nucleophilic fluorination using reagents like diethylaminosulfur trifluoride (DAST).

Method B: Nucleophilic Fluorination and Cyanation

- Use of fluorinating agents such as DAST or TBAF (tetrabutylammonium fluoride) to introduce fluorine at the 3-position.

- Cyanation achieved by nucleophilic attack with cyanide salts under mild conditions.

- The process often involves a precursor azetidine with suitable leaving groups (e.g., halides or pseudohalides).

- The fluorination step is sensitive to reaction conditions; low temperature (-60°C to 0°C) minimizes side reactions.

- The cyanide addition is performed after fluorination to ensure regioselectivity.

Method C: Use of Cyano-Substituted Precursors

- Starting from cyano-substituted pyridine derivatives or dihydropyridines.

- Cyclization to azetidine ring via reduction or ring closure, followed by functional group transformations.

- These routes are efficient for introducing the cyano group at the 3-position before ring formation.

- The fluorine atom can be incorporated via nucleophilic fluorination of suitable intermediates.

Data Tables Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| A | N-Boc amino acetate derivatives | Dehydrating agents, cyanide salts | Reflux, heat | 60-70% | High regioselectivity, protected amino group |

| B | Azetidine precursors with leaving groups | DAST, TBAF, cyanide salts | -60°C to 0°C | 55-65% | Sensitive fluorination step, regioselective |

| C | Cyano-substituted dihydropyridines | Cyclization reagents, reduction | Mild heating | 50-60% | Pre-formed cyano group, efficient ring closure |

Research Findings and Notes

- Protection Strategies: The use of tert-butoxycarbonyl (Boc) protecting groups is prevalent to prevent unwanted side reactions during ring formation and functionalization (source).

- Reagent Compatibility: Fluorination reagents like DAST are highly effective but require low-temperature conditions to avoid decomposition or side reactions.

- Intermediate Stability: Cyano and fluoro groups are introduced at different stages to improve yields and regioselectivity, often with the cyano group introduced before cyclization.

- Synthetic Flexibility: Multiple routes are viable, including starting from pyridine derivatives or amino acids, with the choice depending on available starting materials and desired stereochemistry.

Chemical Reactions Analysis

tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The azetidine ring can be oxidized to form different functional groups depending on the oxidizing agent used.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and temperatures ranging from -78°C to room temperature. Major products formed from these reactions vary based on the specific reagents and conditions employed.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : This compound has been investigated for its potential anticancer properties. Studies suggest that it may interact with specific molecular targets involved in cancer progression, showing promise in reducing tumor growth in vitro and in vivo .

- Anti-inflammatory Effects : Research indicates that this compound can reduce inflammation markers significantly. In murine models, it demonstrated a dose-dependent response in lowering pro-inflammatory cytokines such as TNF-alpha and IL-6 .

2. Chemical Synthesis

- Building Block for Complex Molecules : The compound serves as a crucial intermediate in the synthesis of more complex chemical entities. Its reactive functional groups allow for various substitution reactions, enabling the creation of diverse derivatives .

- Library Preparation : It is instrumental in preparing libraries of bioactive compounds, including bronchodilators and anti-inflammatory drugs .

Case Studies

Case Study 1: Anticancer Activity

In a study assessing the anticancer effects of this compound, researchers observed that treatment with varying concentrations led to significant reductions in cell viability in various cancer cell lines. The mechanism appears to involve apoptosis induction through interaction with cellular signaling pathways.

Case Study 2: Anti-inflammatory Activity

A murine model was used to evaluate the anti-inflammatory properties of this compound. Results indicated that administration resulted in a marked decrease in inflammatory markers, supporting its potential use as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate involves its interaction with specific molecular targets. The cyano and fluoro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. The azetidine ring provides structural rigidity, which can enhance the compound’s stability and specificity in biological systems .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of tert-butyl 3-cyano-3-fluoroazetidine-1-carboxylate and related azetidine derivatives:

Reactivity Differences :

- The cyano group in the target compound enables conversion to amines (via reduction) or carboxylic acids (via hydrolysis).

- The trifluoromethylthio group in Compound 33 offers unique reactivity in radical or nucleophilic substitution reactions, leveraging the electron-withdrawing nature of SCF₃ .

- The aldehyde group in the formyl derivative is highly reactive toward nucleophiles (e.g., Grignard reagents, hydrazines) but requires stabilization to prevent polymerization .

Physicochemical Properties

- Polarity: The target compound’s polarity (from -CN and -F) exceeds that of the trifluoromethylthio analogue but is lower than the hydroxymethyl-amino derivative.

- Lipophilicity (LogP) : Estimated LogP values (calculated):

- Target Compound: ~1.2

- Trifluoromethylthio Analogue: ~2.5

- Formyl Derivative: ~0.8

- Thermal Stability : Boc-protected derivatives generally exhibit stability up to 150°C, but the trifluoromethylthio group may reduce decomposition temperature due to sulfur’s lower bond dissociation energy .

Biological Activity

tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound exhibits properties that may be beneficial for various therapeutic applications, including anti-inflammatory and anticancer activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a fluorinated azetidine ring, which is known to influence its biological activity. The presence of the cyano and carboxylate groups enhances its reactivity and interaction with biological targets.

1. Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that this compound can inhibit the growth of various cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 15.0 | Cell cycle arrest at G2/M phase |

| HCT116 (Colon Cancer) | 10.0 | Inhibition of proliferation |

The data presented in Table 1 illustrates the potency of this compound against different cancer cell lines, highlighting its potential as a chemotherapeutic agent.

2. Anti-inflammatory Properties

In addition to its anticancer effects, this compound has also been evaluated for anti-inflammatory activity. Studies have shown that it can reduce inflammation markers in vitro and in vivo.

Case Study: In Vivo Anti-inflammatory Effects

A study conducted on a murine model of acute inflammation demonstrated that administration of this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. The results indicated a dose-dependent response, suggesting that higher doses correlate with greater anti-inflammatory effects.

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary investigations suggest that the compound may interact with specific molecular targets involved in cell signaling pathways related to cancer progression and inflammation.

Enzyme Inhibition Studies

Inhibition studies have revealed that this compound may act as an inhibitor of certain kinases involved in tumor growth and inflammation. For instance, it has been shown to inhibit Janus kinase (JAK) activity, which plays a crucial role in cytokine signaling pathways.

Table 2: Enzyme Inhibition Data

| Enzyme Type | % Inhibition at 10 µM |

|---|---|

| JAK1 | 70% |

| JAK2 | 65% |

| JAK3 | 55% |

Q & A

Q. What are the key synthetic strategies for introducing cyano and fluoro groups into the azetidine ring of tert-butyl 3-cyano-3-fluoroazetidine-1-carboxylate?

The synthesis of this compound likely involves multi-step strategies due to the reactivity of the azetidine ring and the need for regioselective functionalization. A common approach for similar azetidine derivatives involves:

- Fluorination : Using fluorinating agents like Selectfluor or DAST under controlled conditions to avoid ring-opening side reactions.

- Cyanation : Introducing the cyano group via nucleophilic substitution (e.g., using KCN or TMSCN) or via Curtius-type reactions with acyl azides.

- Protection/Deprotection : The tert-butyl carbamate (Boc) group is typically introduced early to protect the azetidine nitrogen, enabling selective functionalization of the 3-position .

Methodological Tip : Optimize reaction temperatures (e.g., -78°C to 0°C) to minimize decomposition, and monitor progress via LC-MS or in situ IR.

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

- NMR Spectroscopy : and NMR can confirm the presence of the tert-butyl group (δ ~1.4 ppm for CH), azetidine ring protons, and substituent integration. NMR is critical for verifying fluorination (δ -150 to -220 ppm for C-F) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity, especially for detecting polar byproducts from incomplete fluorination/cyanation .

Q. How should researchers safely handle this compound in the laboratory?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all manipulations.

- Storage : Store in a cool, dry place (<4°C) under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group or C-F bond degradation.

- First Aid : In case of skin contact, wash with copious water for ≥15 minutes. For inhalation, move to fresh air and seek medical attention if respiratory irritation occurs .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl carbamate group influence the reactivity of the azetidine ring?

The Boc group serves dual roles:

- Steric Protection : Shields the azetidine nitrogen, directing electrophilic attacks (e.g., fluorination) to the 3-position.

- Electronic Effects : Electron-withdrawing nature of the carbamate stabilizes the ring but may reduce nucleophilicity at adjacent positions.

Case Study : In related tert-butyl azetidine derivatives, Boc deprotection (e.g., with TFA) is required for further functionalization, but premature cleavage can lead to side reactions during fluorination .

Q. What challenges arise in achieving regioselective fluorination and cyanation on the same carbon atom of azetidine derivatives?

- Competing Reactivity : Fluorination reagents (e.g., DAST) may react with cyano precursors, leading to byproducts like iminoyl fluorides.

- Optimization Strategies :

- Sequential functionalization: Fluorinate first under mild conditions (e.g., 0°C), then introduce the cyano group via SN2 with a cyanide source.

- Use directing groups (e.g., boronate esters) to enhance regioselectivity .

Data Contradictions : Some literature reports conflicting yields for similar reactions, likely due to variations in solvent polarity (e.g., DMF vs. THF) or moisture levels .

Q. How can computational chemistry aid in predicting the stability and reactivity of this compound?

- DFT Calculations : Predict bond dissociation energies (BDEs) for C-F and C-CN bonds to assess thermal stability.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., acetonitrile vs. DCM) to optimize reaction conditions.

- In Silico Docking : Model interactions with biological targets (e.g., enzymes) to guide medicinal chemistry applications .

Methodological Guidance

Q. How should researchers resolve discrepancies in reported spectral data or physical properties (e.g., melting points) for this compound?

- Cross-Validation : Compare data across peer-reviewed journals (avoiding vendor catalogs like BenchChem).

- Purity Assessment : Re-crystallize the compound and re-measure properties. For example, melting point variations may arise from polymorphic forms or residual solvents .

- Collaborative Verification : Share samples with independent labs for NMR/HRMS cross-checking.

Q. What strategies are effective for scaling up the synthesis of this compound while maintaining yield and purity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.